Dihydromyrcene
Overview
Description
Dihydromyrcene, also known as 3,7-dimethyl-1,6-octadiene, is a monoterpene hydrocarbon with the molecular formula C10H18. It is a colorless liquid with a pleasant, citrus-like odor. This compound is primarily used in the fragrance industry due to its fresh and sweet scent, making it a valuable component in perfumes, soaps, and other personal care products .
Mechanism of Action
Target of Action
Dihydromyrcene is primarily involved in chemical reactions as a reactant, and its primary targets are the catalysts that facilitate these reactions . These catalysts can include cation exchange resins and ionic liquids .
Mode of Action
This compound interacts with its targets through a process known as direct hydration . In this process, this compound (DHM) reacts with water (H2O) to produce dihydromyrcenol (DHMOH) . This reaction is facilitated by the catalysts, which can be cation exchange resins or ionic liquids .
Biochemical Pathways
The primary biochemical pathway involving this compound is the hydration process, where this compound is converted into dihydromyrcenol . This process is catalyzed by cation exchange resins or ionic liquids, and the selectivity to dihydromyrcenol remains extremely high over a wide range of reaction conditions .
Pharmacokinetics
The reaction conditions, such as the type of catalyst, temperature, and solvent, can significantly affect the conversion of this compound to dihydromyrcenol .
Result of Action
The result of this compound’s action is the production of dihydromyrcenol . This compound is produced through the direct hydration of this compound, facilitated by the catalysts .
Action Environment
The action of this compound is influenced by various environmental factors, including the type of catalyst, temperature, and solvent . For example, the use of ionic liquids as a medium can lead to either biphasic or triphasic systems, depending on the process requirement . Similarly, the type of catalyst, its loading, and the molar ratio of the reactants can also affect the conversion of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydromyrcene can be synthesized through the hydrogenation of myrcene, a naturally occurring terpene found in essential oils such as bay, verbena, and hops. The hydrogenation process involves the addition of hydrogen to the double bonds of myrcene, resulting in the formation of this compound. This reaction typically requires a catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is often produced from turpentine, a byproduct of the paper and pulp industry. The process involves the distillation of turpentine to obtain alpha-pinene, which is then hydrogenated to form pinane. Pinane is subsequently cracked to yield this compound. This method maximizes the use of raw materials and reduces production costs .
Chemical Reactions Analysis
Types of Reactions: Dihydromyrcene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dihydromyrcenol, a valuable fragrance compound.
Hydration: The hydration of this compound to dihydromyrcenol can be achieved using acid catalysts or cation exchange resins.
Substitution: this compound can undergo substitution reactions with halogens, such as chlorine or bromine, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, titanium-containing silicates (TS-1, TiAlβ).
Hydration: Acid catalysts, cation exchange resins.
Substitution: Halogens (chlorine, bromine).
Major Products:
Oxidation: Dihydromyrcenol.
Hydration: Dihydromyrcenol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Dihydromyrcene has several scientific research applications, including:
Comparison with Similar Compounds
Dihydromyrcene can be compared with other similar monoterpenes, such as:
Myrcene: A naturally occurring terpene with a similar structure but with double bonds at different positions.
Uniqueness of this compound: this compound’s unique combination of stability, pleasant odor, and reactivity makes it a valuable compound in the fragrance industry. Its ability to undergo selective oxidation and hydration reactions to form dihydromyrcenol further enhances its utility in various applications .
Properties
IUPAC Name |
3,7-dimethylocta-1,6-diene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDNBFMOXDUIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029234 | |
Record name | Dihydromyrcene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Reference #1] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1,6-Octadiene, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydromyrcene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19085 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
2.57 [mmHg] | |
Record name | Dihydromyrcene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19085 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2436-90-0 | |
Record name | 3,7-Dimethyl-1,6-octadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2436-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydromyrcene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Octadiene, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dihydromyrcene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-dimethylocta-1,6-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIHYDROMYRCENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS5LA2BUG0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dihydromyrcene?
A1: this compound has the molecular formula C10H18 and a molecular weight of 138.25 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, several studies utilize spectroscopic techniques to characterize this compound. For instance, one research employed proton and carbon-13 NMR spectroscopy to analyze the microstructural changes in this compound during thermal oxidation. [] Another study used NMR and IR spectroscopy to confirm the structures of α-methyl- and β-methylcyclogeraniolenes derived from this compound cyclization products. []
Q3: How does this compound perform under irradiation?
A3: Research indicates that when exposed to 1-MeV electrons at room temperature, this compound undergoes several reactions, including the loss of unsaturation, cross-linking (dimerization), hydrogen evolution, and trans-cis isomerization. [] The extent of these reactions and their respective G-values are detailed in the study.
Q4: Can you elaborate on the stability and compatibility of this compound with other materials?
A4: this compound reacts additively with thiolacetic acid and its mono-, di-, and tri-chloro-substituted derivatives. [] This reactivity is greater for the more acidic chloro-substituted compounds, highlighting the influence of acidity on this compound's reactivity. The study also observes a reactivity order: cyclohexenes > this compound > squalene > rubber, signifying varying reactivity levels depending on the other reactants.
Q5: What happens when this compound is mixed with certain liquids?
A5: Research on the interaction between polymers and liquids found that this compound reduces both the molecular weight and the polymerization rate of methyl methacrylate and styrene. [] This interaction depends on the catalyst used, suggesting a more complex interaction than simple transfer.
Q6: What is the role of this compound in the synthesis of citronellol?
A6: this compound serves as a starting material in the synthesis of citronellol. Two main methods utilize this compound:
- Hydroboration: This method involves reacting this compound with a hydroboration reagent like malonyloxyborohydride. The reaction primarily occurs at the terminal double bond, resulting in the addition of boron atoms. Subsequent oxidation of the resulting product yields citronellol. [, ]
- Palladium-catalyzed oxidation: This method uses a catalyst system comprising (MeCN)2PdC1NO2 and CuC12 in a tertiary alcohol and supercritical carbon dioxide. [, ] The reaction conditions, such as carbon dioxide pressure, temperature, and the molar ratio of Pd/Cu, significantly influence the yield and chemoselectivity of citronellal, a precursor to citronellol.
Q7: How is this compound employed in the synthesis of insect pheromones?
A7: (S)-(+)-Dihydromyrcene serves as a valuable starting material in synthesizing optically active insect pheromones. [] The process involves selective oxidative transformations of the double bonds present in (S)-(+)-Dihydromyrcene.
Q8: Are there any other notable applications of this compound in organic synthesis?
A8: Yes, this compound is a versatile compound with several applications:
- Sandalwood odorant synthesis: this compound acts as a precursor in the three-step synthesis of rac-Osyrol® (3,7-dimethyl-7-methoxyoctane-2-ol), a commercially significant sandalwood odorant. [] The key steps involve epoxidation of the terminal double bond and regioselective reduction of the resulting epoxide.
- α-Tocopherol acetate synthesis: this compound, along with linalool, serves as a starting material for the synthesis of (all-rac)-α-tocopherol acetate. [, ] The process involves a series of reactions, including condensation, epoxidation, Wurtz coupling, and hydrogenation.
- Fragrance synthesis: this compound reacts with acetic acid in the presence of sulfuric acid to produce 1-(3,3-dimethylcyclohexyl) ethyl acetate, a fragrance compound. [] The study optimizes reaction conditions such as catalyst amount, temperature, molar ratio of reactants, and reaction time to achieve a desirable yield.
Q9: Is there any information available regarding the environmental impact and degradation of this compound?
A9: While specific studies focusing solely on the environmental impact of this compound are limited within the provided research papers, certain insights can be drawn. This compound, being a volatile organic compound, can contribute to air pollution if released in significant quantities. [] Additionally, research on microorganisms resistant to terpenes, including this compound, hints at its potential persistence in the environment. [] Further investigation is necessary to determine its degradation pathways and overall environmental fate.
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